Ethyl 4-formyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-formyl-1,3-thiazole-5-carboxylate (ETFC) is an organic compound that belongs to the class of thiazoles. It is a colorless, crystalline solid, which is soluble in water and organic solvents. ETFC has a wide range of applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are yet to be fully explored.
Scientific Research Applications
Synthesis and Biological Activities of Thiazolidinones
Thiazolidinone derivatives, synthesized using Ethyl 4-formyl-1,3-thiazole-5-carboxylate, have shown a wide spectrum of biological activities. The compound's utility in creating 4-thiazolidinone scaffolds has been highlighted due to their significant pharmacological potentials, including anti-inflammatory and antioxidant properties. Such derivatives are synthesized through various substitutions at different positions, exploring their vibrant potential against several activities (B. ArunlalV., K. Vandana, C. Biju, 2015).
Development of Benzofused Thiazole Derivatives
Benzofused thiazole analogs, prepared using Ethyl 4-formyl-1,3-thiazole-5-carboxylate, have been investigated for their potential as therapeutic agents. Their synthesis and subsequent evaluation for antioxidant and anti-inflammatory activities demonstrate the compound's importance in medicinal chemistry. These derivatives serve as lead molecules for designing drugs with enhanced therapeutic profiles (Dattatraya G. Raut et al., 2020).
Heterocyclic Compound Synthesis
The compound also plays a crucial role in the synthesis of 4-phosphorylated derivatives of 1,3-azoles, showcasing its utility in creating heterocyclic compounds with various biological and chemical properties. This application underlines the importance of Ethyl 4-formyl-1,3-thiazole-5-carboxylate in the development of new compounds with potential insectoacaricidal, anti-blastic, sugar-lowering, and other activities (E. Abdurakhmanova et al., 2018).
Antioxidant Evaluation
Isoxazolone derivatives, synthesized from Ethyl 4-formyl-1,3-thiazole-5-carboxylate, are evaluated for their antioxidant properties, further highlighting the compound's versatility in producing biologically active molecules. This synthesis approach emphasizes the importance of Ethyl 4-formyl-1,3-thiazole-5-carboxylate in creating intermediates for developing heterocycles with significant medicinal properties (Rima Laroum et al., 2019).
Synthesis of Fused Heterocycles
Moreover, Ethyl 4-formyl-1,3-thiazole-5-carboxylate is instrumental in the synthesis of fused heterocycles, such as 1-benzofurans and indoles, showcasing its utility in the development of complex heterocyclic compounds with potential pharmaceutical applications (M. Petrov, D. A. Androsov, 2013).
properties
IUPAC Name |
ethyl 4-formyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)6-5(3-9)8-4-12-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJTUYUMZSPGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-formyl-1,3-thiazole-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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